
(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2418707-72-7 . It has a molecular weight of 197.71 . The compound is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c1-8-2-5-11(9-3-4-9)10(6-8)7-12;/h2,5-6,9H,3-4,7,12H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Environmental Chemistry
Lastly, this compound could be used in environmental chemistry to develop sensors or indicators for pollutants. Its chemical reactivity might allow it to bind with specific contaminants, signaling their presence.
Each of these applications leverages the unique chemical structure of (2-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride, demonstrating the compound’s versatility in scientific research .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
(2-cyclopropyl-5-methylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-2-5-11(9-3-4-9)10(6-8)7-12;/h2,5-6,9H,3-4,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJSEEVYEVRXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

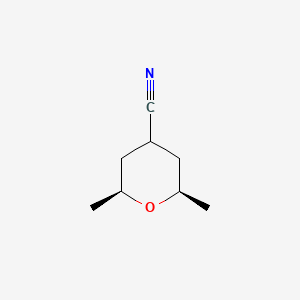
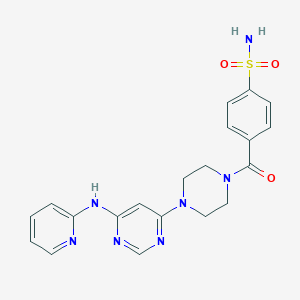
![4-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2975614.png)
![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
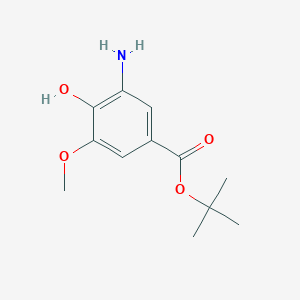
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)
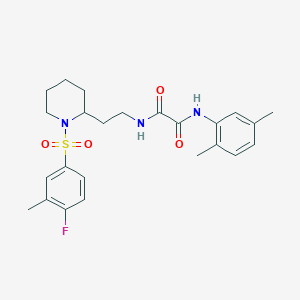
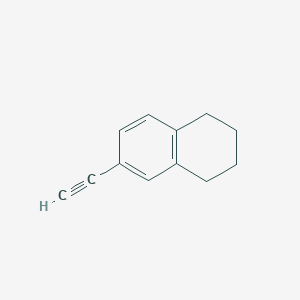
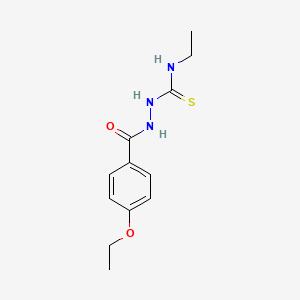
![[(3R)-Tetrahydropyran-3-yl]methanamine](/img/structure/B2975624.png)
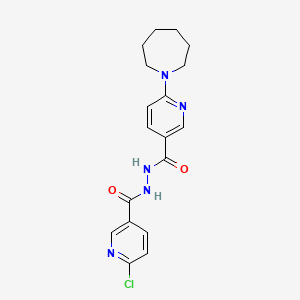
![1-(6-methyl-2-pyridinyl)-N'-[(Z)-1-(4-nitrophenyl)ethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2975628.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
![1-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)ethanone](/img/structure/B2975631.png)